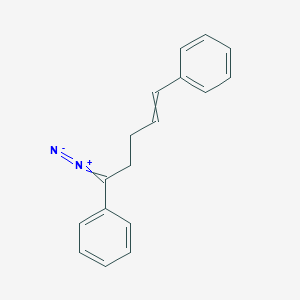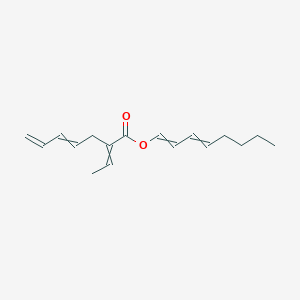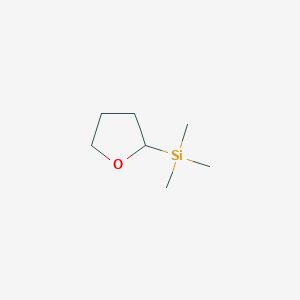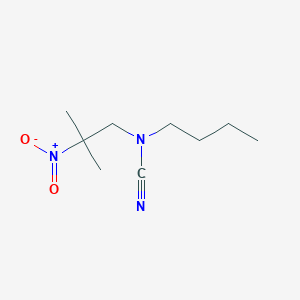
2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(bromomethyl)propane-1,3-diol is a brominated flame retardant commonly used in polymer materials such as rigid polyurethane foams, resins, and coatings . It is characterized by high flame retardancy, light stability, and transparency . This compound is also known for its carcinogenic and genotoxic properties .
Méthodes De Préparation
2,2-Bis(bromomethyl)propane-1,3-diol can be synthesized from octanoic acid . The synthetic route involves the bromination of the starting material under controlled conditions. Industrial production methods typically involve the use of bromine and other reagents to achieve the desired brominated product .
Analyse Des Réactions Chimiques
2,2-Bis(bromomethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol groups to aldehydes or ketones using oxidizing agents.
Reduction: The compound can be reduced to form different products, depending on the reducing agents used.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include aldehydes, ketones, and substituted derivatives .
Applications De Recherche Scientifique
2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2-Bis(bromomethyl)propane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The compound’s brominated structure allows it to interfere with cellular processes, leading to its carcinogenic and genotoxic effects . It reacts with oxoacids and carboxylic acids to form esters, and oxidizing agents convert it to aldehydes or ketones .
Comparaison Avec Des Composés Similaires
2,2-Bis(bromomethyl)propane-1,3-diol can be compared with other brominated flame retardants such as:
- 1,3-Dibromo-2,2-dihydroxymethylpropane
- 1,3-Dibromo-2,2-dimethylolpropane
- 2,2-Dibromomethyl-1,3-propanediol
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
These compounds share similar flame-retardant properties but differ in their molecular structures and specific applications. 2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its high flame retardancy, light stability, and transparency .
Propriétés
Numéro CAS |
90463-89-1 |
|---|---|
Formule moléculaire |
C5H13Br2O6P |
Poids moléculaire |
359.93 g/mol |
Nom IUPAC |
2,2-bis(bromomethyl)propane-1,3-diol;phosphoric acid |
InChI |
InChI=1S/C5H10Br2O2.H3O4P/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h8-9H,1-4H2;(H3,1,2,3,4) |
Clé InChI |
IQNGKRQYSFEIJI-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CBr)CBr)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)





![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)

![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)


